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1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
1-heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H20N2O2S2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.09662023 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Heptyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of thiazolidine and indole moieties. Its molecular formula is , indicating a significant degree of molecular complexity that contributes to its biological properties.
Anticancer Activity
Research indicates that thiazolidin derivatives exhibit promising anticancer properties. For instance, studies have shown that certain thiazolidin compounds can induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. The compound under discussion has not been extensively studied in isolation; however, related thiazolidin derivatives have demonstrated effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .
Antioxidant Activity
Thiazolidin derivatives are known for their antioxidant properties. Compounds with structural similarities to this compound have shown significant inhibition of lipid peroxidation, suggesting that they may effectively scavenge free radicals and protect cellular components from oxidative stress .
Antimicrobial Activity
Some thiazolidin derivatives have exhibited antibacterial properties against Gram-positive bacteria. Although specific data on the compound's antimicrobial activity is limited, the structural features suggest potential efficacy against microbial pathogens .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.
- Free Radical Scavenging : The antioxidant activity is likely due to the presence of functional groups that can donate electrons or hydrogen atoms.
- Enzyme Inhibition : Some thiazolidin derivatives act as inhibitors of key enzymes involved in cancer progression or microbial growth.
Case Studies
Although specific case studies on this compound are scarce, related research highlights its potential:
- Thiazolidine Derivatives : A study on thiazolidine derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating potent activity .
- Antioxidant Studies : Research evaluating antioxidant capacity through TBARS assays showed that certain thiazolidin compounds significantly reduced lipid peroxidation levels .
Data Table: Comparative Biological Activities
Properties
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-2-3-4-5-8-11-20-13-10-7-6-9-12(13)14(17(20)22)15-16(21)19-18(23)24-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,21,23)/b15-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVACPKTPLOQRN-PFONDFGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)NC(=S)S3)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=S)S3)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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